molecular formula C14H12ClNO2 B1682398 Tolfenamic acid CAS No. 13710-19-5

Tolfenamic acid

Cat. No.: B1682398
CAS No.: 13710-19-5
M. Wt: 261.70 g/mol
InChI Key: YEZNLOUZAIOMLT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tolfenamic acid primarily targets the enzyme cyclooxygenase (COX) . COX plays a crucial role in the production of prostaglandins, substances that are involved in inflammation and pain .

Mode of Action

This compound inhibits the biosynthesis of prostaglandins and also presents inhibitory actions on the prostaglandin receptors . The mechanism of action of this compound is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion .

Biochemical Pathways

This compound affects the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, it reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

The pharmacokinetics of this compound was studied in healthy volunteers after an intravenous dose of 100 mg and oral doses of 100, 200, 400, and 800 mg . The disposition of intravenous this compound could be described by a two-compartment open model, with a total plasma clearance of 155±15 ml/min . The elimination occurs principally by extrarenal mechanisms, the recovery of unchanged drug together with its glucuronide in urine averaging only 8.8% of the intravenous dose . The gastrointestinal absorption had a mean half-life of 1.7±0.1 h . Based on comparison of areas under the plasma concentration time-curves after intravenous and oral administration, the bioavailability of this compound capsules averaged 60% .

Result of Action

This compound presents a non-dose dependent partial inhibition of irritant-induced temperature rise as well as a dose-dependent inhibition of skin edema . It was noted a dose-related inhibition of serum thromboxane which indicated the inhibition of COX-1 . In the same line, there was noted an inhibition of prostaglandin E2 synthesis which marks a related COX-2 inhibition . The maximal inhibition of thromboxane was greater than 80% as well as is proven to be a potent prostaglandin E inhibitor .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formulation of the drug can affect its bioavailability. A study showed that a this compound solid lipid nanoparticle (TA-SLN) suspension prepared by a hot melt–emulsification ultrasonication method improved the sustained release and bioavailability of TA . After intramuscular administration to pigs (4 mg/kg), the TA-SLN suspension displayed increases in the pharmacokinetic parameters T max, T 1/2, and MRT 0–∞ by 4.39-, 3.78-, and 3.78-fold, respectively, compared with TA injection, and showed a relative bioavailability of 185.33% .

Biochemical Analysis

Biochemical Properties

Tolfenamic acid interacts with enzymes and proteins involved in the biosynthesis of prostaglandins . It inhibits the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) pathways, which are crucial for prostaglandin secretion . This inhibition results in its anti-inflammatory and pain-blocking action .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits cell growth and induces apoptosis in colorectal cancer cells . It also facilitates the translocation of the ETS family protein epithelial-specific ETS-1 (ESE-1) to the nucleus in colorectal cancer cells .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on the inhibition of COX-1 and COX-2 pathways . By inhibiting these pathways, this compound prevents the secretion and action of prostaglandins, exerting its anti-inflammatory and pain-blocking effects .

Temporal Effects in Laboratory Settings

This compound presents a non-dose dependent partial inhibition of irritant-induced temperature rise as well as a dose-dependent inhibition of skin edema . It also has a relatively low acute toxicity .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent colorectal tumorigenesis . It is four times more potent than phenylbutazone in a rat model study . Use in animals less than 6 weeks of age, or in aged animals, may involve additional risk .

Metabolic Pathways

This compound is cleared relatively fast and undergoes hepatic metabolism where the produced metabolites are renally cleared as glucuronic acid conjugates . Most of the elimination occurs by extrarenal mechanisms .

Transport and Distribution

This compound is distributed in all organs with a strong concentration in plasma, digestive tract, liver, lungs, and kidneys . The concentration in the brain, however, is low . This compound and its metabolites do not cross the placenta barrier to any great extent .

Subcellular Localization

This compound facilitates the translocation of the ETS family protein epithelial-specific ETS-1 (ESE-1) to the nucleus in colorectal cancer cells . This suggests that this compound may have a role in the subcellular localization of certain proteins.

Preparation Methods

The synthesis of tolfenamic acid involves several steps:

    Starting Materials: The synthesis begins with o-chlorobenzoic acid and 3-chloro-2-methylaniline.

    Reaction Conditions: The o-chlorobenzoic acid is reacted with an alkali metal hydroxide in methyl isobutyl ketone. The mixture is then heated to facilitate the reaction.

    Addition of Reagents: 3-chloro-2-methylaniline, an acid-binding agent, and a catalyst are added to the mixture, which is then heated further to complete the reaction.

    Extraction and Purification: The reaction mixture is subjected to extraction, acidification, and filtration to obtain a crude product.

Chemical Reactions Analysis

Tolfenamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

    Reduction: Reduction reactions are not typical for this compound due to its stable aromatic structure.

    Substitution: The compound can undergo substitution reactions, particularly involving the aromatic ring. Common reagents for these reactions include halogens and other electrophiles.

    Photodegradation: this compound is subject to photodegradation in both aqueous and organic solvents.

Scientific Research Applications

Tolfenamic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Tolfenamic acid is part of the fenamate class of NSAIDs, which includes other compounds such as mefenamic acid and flufenamic acid. Compared to these similar compounds:

    Mefenamic Acid: Like this compound, mefenamic acid inhibits COX enzymes and is used to treat pain and inflammation.

    Flufenamic Acid: This compound also inhibits COX enzymes but is primarily used for its anti-inflammatory properties.

Properties

IUPAC Name

2-(3-chloro-2-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZNLOUZAIOMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID1045409
Record name Tolfenamic acid
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Molecular Weight

261.70 g/mol
Source PubChem
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Physical Description

Solid
Record name Tolfenamic acid
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Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
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Mechanism of Action

Tolfenamic acid inhibits the biosynthesis of prostaglandins, and it also presents inhibitory actions on the prostaglandin receptors. As commonly thought, the mechanism of action of tolfenamic acid is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion and action and thus, to exert its anti-inflammatory and pain-blocking action. Nonetheless, some report currently indicates that tolfenamic acid inhibits leukotriene B4 chemotaxis of human polymorphonuclear leukocytes leading to an inhibition of even 25% of the chemotactic response. This activity is a not ligand specific additional anti-inflammatory mechanism of tolfenamic acid.
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CAS No.

13710-19-5
Record name Tolfenamic acid
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Record name Tolfenamic acid
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Record name Tolfenamic acid
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Melting Point

207ºC, 207 - 207.5 °C
Record name Tolfenamic acid
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Record name Tolfenamic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Tolfenamic acid?

A1: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes []. This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation.

Q2: Does this compound have any COX-independent effects?

A2: Yes, emerging evidence suggests that this compound might also exert anti-cancer effects through COX-independent pathways. For instance, it has been shown to induce degradation of the transcription factor Specificity Protein 1 (Sp1) [, , ], which regulates various genes involved in cell proliferation, angiogenesis, and amyloid beta production.

Q3: How does this compound affect the Wnt/β-catenin pathway?

A3: this compound has been shown to downregulate β-catenin in colon cancer cells [, ]. This downregulation is linked to ubiquitin-mediated proteasomal degradation of β-catenin, potentially mediated by Smad2 [, ].

Q4: What are the downstream effects of Sp1 degradation by this compound?

A4: this compound-induced Sp1 degradation has been linked to reduced expression of various Sp1-regulated genes involved in Alzheimer's disease pathology [], including APP, BACE1, tau, and its activators p35 and p39 []. This reduction in key proteins involved in amyloid and tangle formation suggests a potential disease-modifying effect of this compound in Alzheimer's disease.

Q5: Does this compound affect the endoplasmic reticulum (ER) stress pathway?

A5: Research indicates that this compound can promote ER stress, leading to activation of the unfolded protein response (UPR) pathway []. This activation involves the PERK-mediated phosphorylation of eIF2α, which represses cyclin D1 translation and contributes to apoptosis in colorectal cancer cells [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C14H11ClNO2, and its molecular weight is 261.7 g/mol.

Q7: What spectroscopic techniques have been used to characterize this compound and its metabolites?

A7: Various spectroscopic techniques have been employed to characterize this compound and its metabolites, including Fourier Transform Infrared Spectroscopy (FTIR) [, ], Ultraviolet-Visible Spectroscopy (UV-Vis) [], and Nuclear Magnetic Resonance (NMR) spectroscopy []. Specifically, 1H NMR spectroscopy has been successfully used to identify phase II metabolites of this compound in human urine samples [].

Q8: Has the stability of this compound been investigated under different storage conditions?

A8: Yes, the stability of this compound formulations, particularly spherical agglomerates and freeze-dried crystals, has been evaluated under various storage conditions [, ]. These studies demonstrate that the physical properties and release profiles of these formulations remained unaffected for significant periods, indicating good stability.

Q9: How does the spherical agglomeration process affect the properties of this compound?

A9: The spherical agglomeration process significantly improves the flowability, packability, and compressibility of this compound []. This improvement makes it suitable for direct compression tableting, a more efficient manufacturing method [].

Q10: What is the impact of freeze-drying on the properties of this compound?

A10: Freeze-drying this compound leads to the formation of crystals with decreased crystallinity []. These crystals exhibit enhanced solubility and dissolution rates compared to the commercial drug, potentially leading to improved bioavailability [].

Q11: Why is improving the dissolution rate of this compound important?

A12: Dissolution is a rate-limiting step for the absorption of poorly soluble drugs like this compound []. Enhancing the dissolution rate can lead to faster drug absorption, potentially improving its bioavailability and therapeutic efficacy.

Q12: What is the elimination half-life of this compound in different species?

A13: The elimination half-life of this compound varies between species. In camels, it is 5.76 hours [], while in geese, it ranges from 1.73 to 2.51 hours depending on the route of administration [].

Q13: How does fever affect the pharmacokinetics of this compound in goats?

A14: Studies in goats indicate that fever alters the pharmacokinetic parameters of this compound, particularly the volume of distribution at steady state (Vss) and total body clearance (Cl) []. This alteration suggests potential changes in drug distribution and elimination during febrile states.

Q14: Does this compound interact with other drugs?

A15: Yes, this compound has been shown to interact with other drugs. For instance, co-administration of this compound with ceftriaxone in sheep significantly increases ceftriaxone's elimination half-life and area under the curve, while reducing its total clearance []. This interaction highlights the importance of considering potential drug interactions when administering this compound.

Q15: Has the anticancer activity of this compound been investigated in cellular models?

A16: Yes, in vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including pancreatic cancer cells [, ], colorectal cancer cells [, , ], breast cancer cells [], and oral cancer cells []. These findings suggest a potential role for this compound in cancer therapy.

Q16: What are the effects of this compound on tumor growth and metastasis in animal models?

A17: In vivo studies using mouse models have demonstrated that this compound can reduce tumor growth and metastasis in pancreatic cancer [] and decrease polyp number and tumor load in a model of colorectal cancer [].

Q17: Has this compound been tested in animal models of Alzheimer's disease?

A18: Yes, this compound has been investigated in animal models of Alzheimer's disease. Studies in mice have shown that oral administration of the drug can lower brain levels of Sp1, APP, and Aβ [], suggesting a potential disease-modifying effect. Additionally, it has shown efficacy in preventing amyloid β-induced olfactory bulb dysfunction in a mouse model [].

Q18: Is this compound safe for vultures?

A20: Experimental safety testing in captive vultures suggests that this compound is likely safe at concentrations encountered in cattle carcasses []. This finding contrasts with the known toxicity of diclofenac to vultures and supports the potential use of this compound as a safer alternative for livestock treatment in vulture habitats.

Q19: What strategies have been explored to improve the delivery and bioavailability of this compound?

A21: Several strategies have been explored to enhance the delivery and bioavailability of this compound, including spherical agglomeration [], freeze-drying [], and co-micronization []. These techniques aim to improve the drug's solubility and dissolution rate, thereby enhancing its absorption and therapeutic efficacy.

Q20: What analytical methods have been employed to quantify this compound in biological samples?

A22: High-Performance Liquid Chromatography (HPLC) with UV detection [, , , ] is a widely used analytical method for quantifying this compound in biological samples like plasma and urine.

Q21: Has the analgesic efficacy of this compound been evaluated in clinical studies?

A23: Yes, clinical trials have demonstrated the efficacy of this compound in treating migraine [, , , ]. In a double-blind study comparing this compound to paracetamol, this compound showed superior efficacy in relieving pain and reducing the need for rescue medication [].

Q22: How does the analgesic effect of this compound compare to other NSAIDs?

A24: In a study comparing the postoperative analgesic efficacy in cats, both this compound and the selective COX-2 inhibitor robenacoxib provided significant pain relief compared to a placebo group []. While both drugs were effective, robenacoxib showed a slightly faster onset of action.

Q23: Has the use of this compound been investigated in veterinary medicine?

A25: Yes, this compound has been studied in various veterinary applications. Research suggests that it can reduce piglet mortality and promote weight gain when administered to gilts after farrowing []. Additionally, studies in cats have explored its efficacy in controlling postoperative pain following ovariohysterectomy [, , ].

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